molecular formula C23H49N B8134471 N-pentyloctadecan-1-amine

N-pentyloctadecan-1-amine

Cat. No.: B8134471
M. Wt: 339.6 g/mol
InChI Key: KZBNGJQGZXXPEE-UHFFFAOYSA-N
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Description

N-pentyloctadecan-1-amine: is a long-chain aliphatic amine with the molecular formula C23H49N . This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pentyloctadecan-1-amine can be synthesized through the reductive amination of the corresponding aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. Another common method involves the reaction of octadecylamine with pentyl bromide under basic conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use hydrogen gas and a metal catalyst such as nickel or palladium to facilitate the reduction step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-pentyloctadecan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N-pentyloctadecan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial formulations.

    Industry: Utilized in the production of lubricants, corrosion inhibitors, and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N-pentyloctadecan-1-amine exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in both biological and industrial applications.

Comparison with Similar Compounds

    Octadecylamine: Similar in structure but lacks the pentyl group, making it less hydrophobic.

    Hexadecylamine: Shorter hydrocarbon chain, resulting in different physical properties and applications.

    Dodecylamine: Even shorter chain, used in different industrial applications due to its distinct properties.

Uniqueness: N-pentyloctadecan-1-amine’s unique structure, with its long hydrocarbon chain and additional pentyl group, provides it with distinct hydrophobic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in surfactants and emulsifiers.

Properties

IUPAC Name

N-pentyloctadecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-24-22-20-6-4-2/h24H,3-23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBNGJQGZXXPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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